SR 47063
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Overview
Description
SR-47063 is a chemical compound known for its role as a potassium channel opener. It has been studied for its potential therapeutic applications, particularly in the treatment of conditions such as asthma, hypertension, and ischemic heart disease . The compound is structurally related to levcromakalim, another well-known potassium channel opener .
Preparation Methods
The synthesis of SR-47063 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The compound’s chemical formula is C17H14N4O3, and its molecular weight is 322.32 g/mol .
Chemical Reactions Analysis
SR-47063 undergoes various chemical reactions, including:
Oxidation: The nitro group in SR-47063 can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups in SR-47063 can be substituted with other groups to form new compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
SR-47063 exerts its effects by opening potassium channels, specifically ATP-sensitive potassium channels (KATP channels) . This action leads to the relaxation of smooth muscle cells in blood vessels, resulting in vasodilation . The compound interacts with nucleotides and protons, modulating the activity of KATP channels . The vasorelaxant action of SR-47063 is strongly inhibited by glibenclamide, indicating that its mechanism involves ATP-dependent potassium channels .
Comparison with Similar Compounds
SR-47063 is structurally related to levcromakalim, another potassium channel opener . Both compounds share a benzopyran core structure and exhibit similar vasorelaxant effects. SR-47063 has shown greater potency in relaxing blood vessels compared to levcromakalim . Other similar compounds include cromakalim and pinacidil, which also act as potassium channel openers but differ in their chemical structures and specific applications .
References
Properties
CAS No. |
135809-60-8 |
---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
[1-(2,2-dimethyl-6-nitrochromen-4-yl)pyridin-2-ylidene]cyanamide |
InChI |
InChI=1S/C17H14N4O3/c1-17(2)10-14(20-8-4-3-5-16(20)19-11-18)13-9-12(21(22)23)6-7-15(13)24-17/h3-10H,1-2H3 |
InChI Key |
ZOHLDHMGABPLCB-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=NC#N)C |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=NC#N)C |
Synonyms |
4-(2-cyanimino-1,2-dihydropyrid-1-yl)-2,2-dimethyl-6-nitrochromene SR 47063 SR-47063 SR47063 |
Origin of Product |
United States |
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